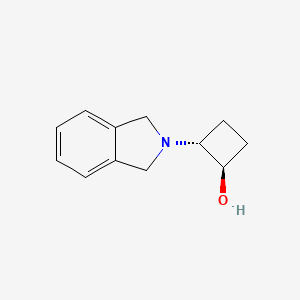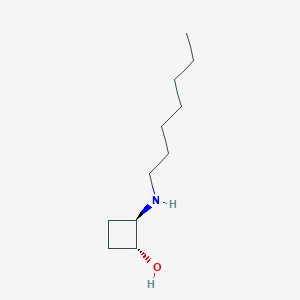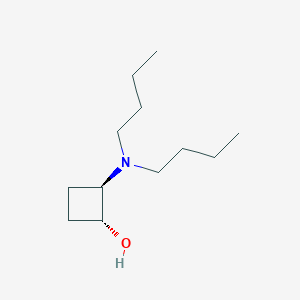![molecular formula C7H7F2N3O2 B1485560 2-{[6-(Difluoromethyl)pyrimidin-4-yl]amino}acetic acid CAS No. 2097958-61-5](/img/structure/B1485560.png)
2-{[6-(Difluoromethyl)pyrimidin-4-yl]amino}acetic acid
Vue d'ensemble
Description
2-{[6-(Difluoromethyl)pyrimidin-4-yl]amino}acetic acid, also known as 6-difluoromethyluracil (6-DFMU), is a synthetic compound that has been used in a variety of scientific research applications. 6-DFMU is a derivative of 4-amino-2-pyrimidineacetic acid, and it is a white, crystalline powder. 6-DFMU has been used to study the effects of fluorinated compounds on biological systems and to investigate the potential applications of fluorinated compounds in the medical field.
Applications De Recherche Scientifique
Acaricide Development
HNPC-A188: , a novel acaricide, was developed by incorporating trifluoroethyl thioether and pyrimidin-4-amine, which includes the difluoromethyl pyrimidinyl moiety . This compound exhibits excellent acaricidal activity , with LC50 values of 0.19 mg/L against Tetranychus urticae, comparable to the commercial acaricide cyenopyrafen . The introduction of difluoromethyl groups into pyrimidine derivatives has been a key factor in enhancing the bioactivity of these compounds.
Fungicidal Applications
Pyrimidinamine derivatives, including those with a difluoromethyl group, have shown promising results as fungicides . One such compound, T33 , demonstrated superior control over corn rust with EC50 values of 0.60 mg/L, outperforming the commercial fungicide tebuconazole . The difluoromethyl group contributes to the compound’s efficacy, highlighting its potential in agricultural applications.
Pesticide Resistance Management
The introduction of novel functional groups like difluoromethyl into pyrimidinamine derivatives can help manage pesticide resistance . By altering the chemical structure, these compounds can overcome resistance mechanisms in pests, ensuring the continued effectiveness of pesticides.
Lipophilic Pharmacokinetic Properties
Fluoroalkyl sulfur groups, such as difluoromethyl sulfur, can significantly improve the lipophilic pharmacokinetic properties of drug molecules . This enhancement is crucial for the development of more effective and selective agrochemicals.
Bioisosterism in Agrochemical Design
Bioisosterism, the replacement of atoms or groups with structurally similar ones to modify biological activity, is a key concept in the design of new agrochemicals . The difluoromethyl group serves as a bioisostere, providing new avenues for the synthesis of compounds with improved activity and selectivity.
Non-Target Resistance Development
The ongoing evolution of agrochemicals aims to prevent the development of non-target resistance . Compounds with the difluoromethyl group are part of this effort, as they offer a different mode of action that pests have not yet adapted to.
Propriétés
IUPAC Name |
2-[[6-(difluoromethyl)pyrimidin-4-yl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N3O2/c8-7(9)4-1-5(12-3-11-4)10-2-6(13)14/h1,3,7H,2H2,(H,13,14)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTZNGGFKHZMIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1NCC(=O)O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[6-(Difluoromethyl)pyrimidin-4-yl]amino}acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(Piperidin-3-yl)ethyl]pyridine dihydrochloride](/img/structure/B1485477.png)
![12-Methyl-5-(prop-2-yn-1-yl)-3,4,5,12-tetraazatricyclo[6.3.1.0^{2,6}]dodeca-2(6),3-diene](/img/structure/B1485479.png)

![2-{[trans-2-Hydroxycyclobutyl]amino}phenol](/img/structure/B1485481.png)

![trans-2-{[2-(2-Hydroxyethoxy)ethyl]amino}cyclobutan-1-ol](/img/structure/B1485483.png)
![trans-2-[(4-Chloro-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485488.png)


![1-[trans-2-Hydroxycyclobutyl]piperidin-4-ol](/img/structure/B1485494.png)
![trans-2-{[2-(Thiophen-2-yl)ethyl]amino}cyclobutan-1-ol](/img/structure/B1485496.png)
![trans-2-[Ethyl(phenyl)amino]cyclobutan-1-ol](/img/structure/B1485498.png)
![trans-2-[(4-Methoxy-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485499.png)
![1-[(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485500.png)